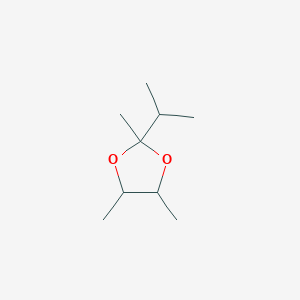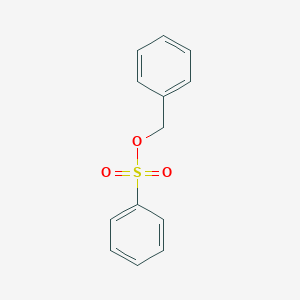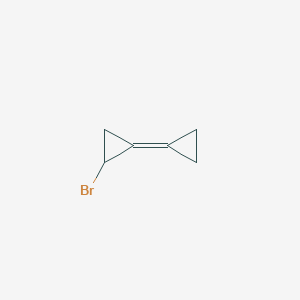
1-Bromo-2-cyclopropylidenecyclopropane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Bromo-2-cyclopropylidenecyclopropane, also known as BCCP, is a cyclic compound that has been the subject of numerous scientific studies due to its unique structure and properties. BCCP is a cyclopropane derivative that has a cyclopropylidene group attached to one of its cyclopropane rings. This distinctive structure makes BCCP an interesting molecule to study, as it exhibits a range of chemical and biological properties that have potential applications in various fields.
Wirkmechanismus
The mechanism of action of 1-Bromo-2-cyclopropylidenecyclopropane is not fully understood, but it is believed to involve the formation of reactive intermediates that can react with various biological targets. 1-Bromo-2-cyclopropylidenecyclopropane has been shown to induce apoptosis in cancer cells by activating the mitochondrial pathway, which leads to the release of cytochrome c and the activation of caspases.
Biochemical and Physiological Effects
1-Bromo-2-cyclopropylidenecyclopropane has been shown to exhibit a range of biochemical and physiological effects, including the induction of apoptosis in cancer cells, the inhibition of cell proliferation, and the modulation of various signaling pathways. 1-Bromo-2-cyclopropylidenecyclopropane has also been shown to exhibit anti-inflammatory and antioxidant properties, making it a potentially useful compound for the treatment of various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 1-Bromo-2-cyclopropylidenecyclopropane is its relatively simple synthesis, which makes it easy to obtain in large quantities. 1-Bromo-2-cyclopropylidenecyclopropane is also stable under a range of conditions, making it a useful compound for various lab experiments. However, one limitation of 1-Bromo-2-cyclopropylidenecyclopropane is its relatively low solubility in water, which can make it difficult to work with in certain applications.
Zukünftige Richtungen
There are numerous future directions for the study of 1-Bromo-2-cyclopropylidenecyclopropane, including the development of new synthetic routes for the production of 1-Bromo-2-cyclopropylidenecyclopropane and its derivatives. 1-Bromo-2-cyclopropylidenecyclopropane also has potential applications in the development of new cancer treatments, and further research is needed to fully understand its mechanism of action and potential therapeutic uses. Additionally, 1-Bromo-2-cyclopropylidenecyclopropane has potential applications in materials science, and further research is needed to explore its properties and potential uses in this field.
Synthesemethoden
The synthesis of 1-Bromo-2-cyclopropylidenecyclopropane involves the reaction of cyclopropylidene lithium with 1,2-dibromocyclopropane. This reaction results in the formation of 1-Bromo-2-cyclopropylidenecyclopropane, which is then purified using various techniques such as column chromatography and recrystallization. The synthesis of 1-Bromo-2-cyclopropylidenecyclopropane is relatively straightforward and has been well-documented in the literature.
Wissenschaftliche Forschungsanwendungen
1-Bromo-2-cyclopropylidenecyclopropane has been the subject of numerous scientific studies due to its potential applications in various fields, including organic chemistry, medicinal chemistry, and materials science. In organic chemistry, 1-Bromo-2-cyclopropylidenecyclopropane has been used as a building block for the synthesis of more complex molecules. For example, 1-Bromo-2-cyclopropylidenecyclopropane has been used in the synthesis of cyclopropane-fused polycyclic compounds, which have potential applications in drug discovery.
In medicinal chemistry, 1-Bromo-2-cyclopropylidenecyclopropane has been studied for its potential as an anticancer agent. Research has shown that 1-Bromo-2-cyclopropylidenecyclopropane can induce apoptosis (programmed cell death) in cancer cells, making it a promising candidate for the development of new cancer treatments.
In materials science, 1-Bromo-2-cyclopropylidenecyclopropane has been used as a precursor for the synthesis of various materials, including thin films and nanoparticles. 1-Bromo-2-cyclopropylidenecyclopropane has been shown to exhibit unique properties that make it an attractive candidate for the development of new materials with specific properties.
Eigenschaften
CAS-Nummer |
151964-04-4 |
|---|---|
Produktname |
1-Bromo-2-cyclopropylidenecyclopropane |
Molekularformel |
C6H7Br |
Molekulargewicht |
159.02 g/mol |
IUPAC-Name |
1-bromo-2-cyclopropylidenecyclopropane |
InChI |
InChI=1S/C6H7Br/c7-6-3-5(6)4-1-2-4/h6H,1-3H2 |
InChI-Schlüssel |
BSIWWDZXXQWESU-UHFFFAOYSA-N |
SMILES |
C1CC1=C2CC2Br |
Kanonische SMILES |
C1CC1=C2CC2Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



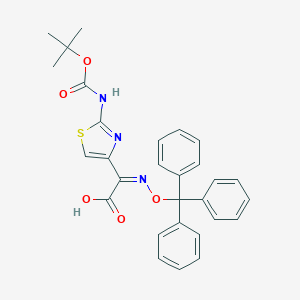

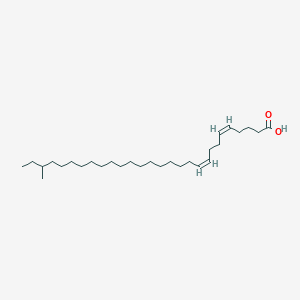
acetate](/img/structure/B138785.png)
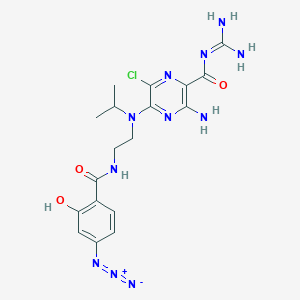
![Methyl (2-chlorophenyl)[(3E)-3-(2-ethoxy-2-oxoethylidene)-4-hydroxypiperidin-1-yl]acetate](/img/structure/B138793.png)
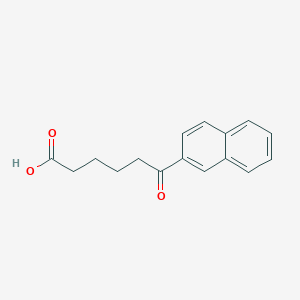
![Ethyl (2E)-[4-hydroxy-1-(triphenylmethyl)piperidin-3-ylidene]acetate](/img/structure/B138796.png)



![(S)-N-(4-Fluorophenyl)-1-[hydroxy[4-(phenylmethoxy)phenyl]methyl]-4-oxo-cyclohexanecarboxamide](/img/structure/B138802.png)
